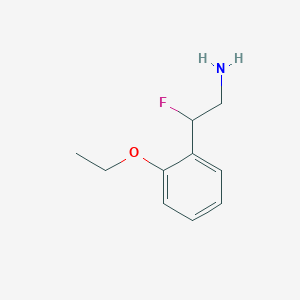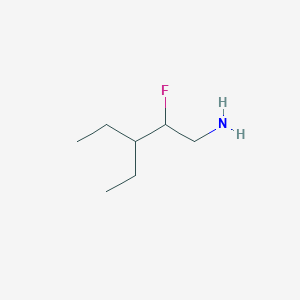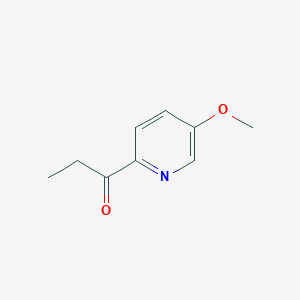
1-(5-Methoxypyridin-2-yl)propan-1-one
Overview
Description
1-(5-Methoxypyridin-2-yl)propan-1-one is a chemical compound with the CAS Number 1566456-87-8 . Its molecular weight is 165.19 and its IUPAC name is 1-(5-methoxypyridin-2-yl)propan-1-one . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 1-(5-Methoxypyridin-2-yl)propan-1-one is 1S/C9H11NO2/c1-3-9(11)8-5-4-7(12-2)6-10-8/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Structural Modifications for Safety Enhancement
1-(5-Methoxypyridin-2-yl)propan-1-one derivatives are explored for structural modifications to mitigate safety risks like mutagenic potential and time-dependent drug-drug interaction (TDI). Modifications aimed at minimizing the formation of reactive metabolites have been shown to reduce TDI and AMES mutagenicity in certain compounds (Palmer et al., 2012).
Antagonist for Osteoporosis Treatment
The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6 was identified as a potent alpha(v)beta(3) antagonist with significant in vitro and in vivo profiles, making it a promising candidate for the prevention and treatment of osteoporosis. The compound has shown efficacy in three bone turnover models and was chosen for clinical development (Hutchinson et al., 2003).
Furan Derivatives from Endophytic Fungi
Furan derivatives, including compounds with methoxypyridin-yl groups, have been isolated from endophytic fungi, demonstrating the potential of these compounds in natural product chemistry and possibly leading to novel therapeutics or other applications (Chen et al., 2017).
Biological Activity of Gold Complexes
Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes have been synthesized and characterized. These complexes, particularly those with methoxy and methyl substituents, demonstrated significant activity against cell lines, including Cisplatin-resistant ovarian cancer cell lines. They have been found to inhibit thioredoxin reductase effectively and induce high amounts of reactive oxygen species in cancer cells, indicating their potential as cancer therapeutics (Gallati et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(5-methoxypyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-9(11)8-5-4-7(12-2)6-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLHWZAIPCZJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxypyridin-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



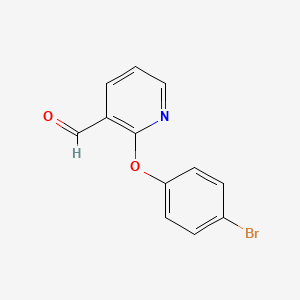
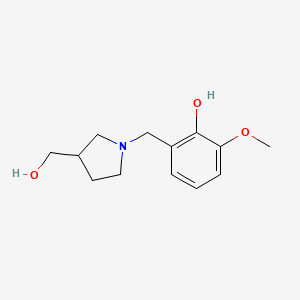
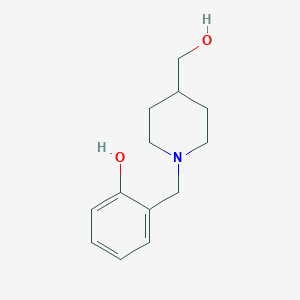
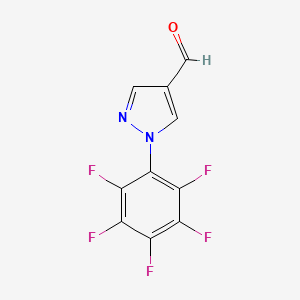
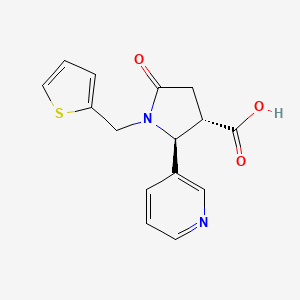
![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
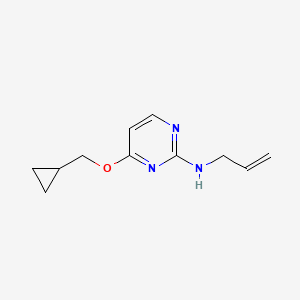
![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)
![Methyl 8-amino-3-tetrahydro-2-furanyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474056.png)
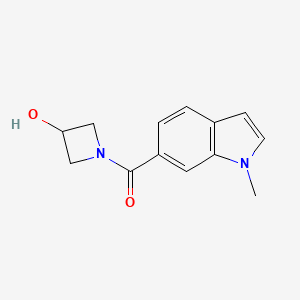
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)
